2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound “2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a benzo[d]oxazol-2-ylthio group, a 3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl group, and an ethanone group .Scientific Research Applications
Anti-Cancer Activity
This compound has been investigated for its potential anti-cancer properties. In a study published in RSC Advances, researchers synthesized derivatives of benzo[d]oxazol-2(3H)-ones and evaluated their cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines. Several of these compounds displayed excellent to moderate activity. Notably, compounds 6b, 6l, 6n, and 6x were identified as lead molecules. Compound 6l exhibited potency against the pancreatic adenocarcinoma cell line, while 6x was effective against the non-small cell lung carcinoma cell line .
Anti-Mycobacterial Activity
Apart from its anti-cancer potential, compound 6h demonstrated promising anti-mycobacterial activity. Its effectiveness was comparable to that of ciprofloxacin, a commonly used antibiotic. However, other derivatives (6l–x) were found to be ineffective against Mycobacterium tuberculosis .
Synthesis and Structure
The compound’s chemical structure consists of a benzoxazol-2-thioether core with additional substituents. It is synthesized through efficient methods, making it accessible for further research and development .
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)23-15-22(18-11-13-20(31-2)14-12-18)28-29(23)25(30)16-33-26-27-21-5-3-4-6-24(21)32-26/h3-14,23H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBENNCAJWLYTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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